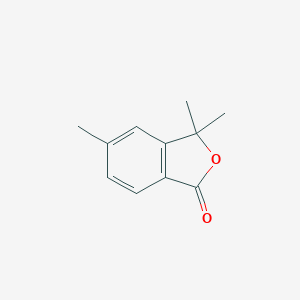

![molecular formula C6H4N2O2S2 B488354 Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate CAS No. 192878-28-7](/img/structure/B488354.png)

Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate

Descripción general

Descripción

“Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate” is a compound that has diverse applications in medicine and agriculture, such as bactericides, fungicides, and antiviral agents . It inhibits and inactivates certain microsomal CYP450 enzymes (CYP2E1 and CYP2B4), but not others (CYP1A2), with inactivation occurring in a mechanism-based manner .

Synthesis Analysis

The synthesis of “Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate” involves a synthetic strategy based on cyclization of the thiadiazole ring system utilizing thionyl chloride via the Hurd-Mori protocol . The success of the ring closure reaction turned out to be highly dependent on the nature of the N-protecting group of the pyrrolidine precursor . While electron donors such as alkyl gave only poor conversion to the required 1,2,3-thiadiazoles, an electron withdrawing substituent such as methyl carbamate gave superior yields .Molecular Structure Analysis

The molecular structure of “Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate” is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involving “Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate” are largely based on the cyclization of the thiadiazole ring system . This process is carried out using thionyl chloride via the Hurd-Mori protocol . The success of the ring closure reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor .Aplicaciones Científicas De Investigación

Plant Activators and Systemic Acquired Resistance Inducers : Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate compounds are recognized for their role as plant activators, with some derivatives showing significant efficacy against various plant diseases, often more potent than commercial plant activators like BTH (Duan et al., 2013). They belong to a group of agents inducing systemic acquired resistance (SAR) in plants (Stanetty et al., 1999).

Synthetic Approaches and Modifications : Various synthetic approaches to produce these compounds have been explored. These include modifications to the heteroaromatic core and cyclization techniques using diazotation methods (Stanetty & Mihovilovic, 1999).

Antimicrobial Activities : Some derivatives of methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate have been explored for their antimicrobial properties. Studies have shown their effectiveness against various microorganisms, including fungi and bacteria, making them potential candidates for pharmaceutical applications (Aly, 2016).

Fungicidal and Antiviral Activities : Research has also indicated the potential of 1,2,3-thiadiazole derivatives, including methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate, in developing novel pesticides with diverse biological activities, including fungicidal and antiviral properties (Zheng et al., 2010).

Applications in Organic Electronics : Beyond its biological applications, this compound has found utility in the field of organic electronics. It has been used to develop electron-acceptor materials for applications like polymer solar cells (Zhou et al., 2014).

Mecanismo De Acción

Target of Action

Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a potential plant activator and inducer of systemic acquired resistance (SAR) . The primary targets of this compound are the defense mechanisms of plants .

Mode of Action

The compound interacts with the plant’s defense mechanisms, triggering a biochemical cascade that results in an immunization of the plant . This interaction is similar to the plant’s response to a pathogen infection .

Biochemical Pathways

It is known that the compound triggers the expression of pr-proteins, which are linked to the plant’s defense mechanisms .

Pharmacokinetics

The compound’s synthesis involves cyclization of the thiadiazole ring system utilizing thionyl chloride via the hurd-mori protocol . The success of the ring closure reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor .

Result of Action

The result of the compound’s action is the induction of systemic acquired resistance (SAR) in plants . This means that a local application of the compound can result in a resistance to subsequent challenges by a variety of pathogens throughout the whole organism .

Propiedades

IUPAC Name |

methyl thieno[2,3-d]thiadiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S2/c1-10-6(9)3-2-11-5-4(3)12-8-7-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPHIUMCXCUSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488372.png)

![Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488374.png)

![[1-(5-Chlorothien-2-yl)cyclohexyl]methylamine](/img/structure/B488400.png)

![1-[2-(4-Chlorobenzoyl)phenyl]-3-phenylthiourea](/img/structure/B488416.png)

![N-[2-(4-methylbenzoyl)phenyl]-N'-phenylthiourea](/img/structure/B488424.png)

![9-bromo-6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488441.png)

![2,3-diethoxy-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488442.png)

![6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488443.png)

![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B488453.png)

![5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488468.png)

![6-Amino-3-methyl-4-(5-phenyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)

![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488473.png)